

# Fmoc-DL-Histidine: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Fmoc-DL-histidine*

Cat. No.: B2687447

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For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of **Fmoc-DL-histidine**, its derivatives, and their application in peptide synthesis. This document outlines key chemical data, detailed experimental protocols, and relevant biological pathways.

While a specific CAS number for the racemic mixture of **Fmoc-DL-histidine** is not readily available in common chemical databases, this guide provides the CAS numbers for the individual L- and D-enantiomers. In solid-phase peptide synthesis (SPPS), the stereochemistry of amino acids is critical, and thus, the enantiomerically pure forms are almost exclusively used.

## Core Data Presentation

The following table summarizes the key quantitative data for Fmoc-L-histidine, Fmoc-D-histidine, and several commonly used side-chain protected derivatives. The use of side-chain protecting groups on the imidazole ring of histidine is crucial to prevent side reactions and racemization during peptide synthesis.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Appearance	Purity	Storage Temperature
Fmoc-L-histidine	116611-64-4[1][2][3]	C <sub>21</sub> H <sub>19</sub> N <sub>3</sub> O <sub>4</sub>	377.39[3]	White to off-white solid[2]	≥98% (HPLC)[2]	2-8°C[3]
Fmoc-D-histidine	157355-79-8[4][5][6][7][8]	C <sub>21</sub> H <sub>19</sub> N <sub>3</sub> O <sub>4</sub>	377.4[4][5]	Off-white solid[4]	≥99% (HPLC)[4]	0-8°C[4]
Fmoc-L-His(Trt)-OH	109425-51-6[9][10][11][12]	C <sub>40</sub> H <sub>33</sub> N <sub>3</sub> O <sub>4</sub>	619.71[10][11]	White to off-white solid powder[9]	≥98.0% (HPLC)	2-8°C[12]
Fmoc-L-His(Boc)-OH	81379-52-4[13][14][15][16][17]	C <sub>26</sub> H <sub>27</sub> N <sub>3</sub> O <sub>6</sub>	477.51[14][15]	White to off-white solid[16]	≥95%[14]	-20°C to 4°C[16]
Fmoc-L-His(Fmoc)-OH	98929-98-7[18][19][20][21][22]	C <sub>36</sub> H <sub>29</sub> N <sub>3</sub> O <sub>6</sub>	599.63[19]	White to off-white solid[19]	N/A	2-8°C[22]

## Experimental Protocols

The primary application of Fmoc-histidine derivatives is in solid-phase peptide synthesis (SPPS). Below are detailed methodologies for the key steps involved.

## Resin Swelling and First Amino Acid Coupling

- Resin Swelling: The solid support (e.g., Wang resin, Rink amide resin) is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 1-2 hours.
- Fmoc Deprotection (for pre-loaded resins): If the resin is pre-loaded with an Fmoc-protected amino acid, the Fmoc group is removed by treating the resin with a 20-50% solution of piperidine in DMF for 5-20 minutes. This is followed by extensive washing with DMF.

- **First Amino Acid Coupling:** The first Fmoc-protected amino acid (e.g., Fmoc-L-His(Trt)-OH) is activated using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like N-hydroxybenzotriazole (HOBT) or Oxyma. The activated amino acid is then added to the deprotected resin and allowed to react for 1-2 hours. The completion of the coupling reaction can be monitored by a ninhydrin test.

## Chain Elongation Cycle

This cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.

- **Fmoc Deprotection:** The Fmoc group of the resin-bound amino acid is removed using a 20-50% solution of piperidine in DMF.
- **Washing:** The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-adduct.
- **Coupling:** The next Fmoc-protected amino acid is pre-activated and coupled to the growing peptide chain as described in the first amino acid coupling step.
- **Washing:** The resin is washed with DMF to remove unreacted reagents.

## Cleavage and Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. The choice of cleavage cocktail is critical, especially for peptides containing sensitive residues like histidine.

Standard Cleavage Cocktail (Reagent K):

- **Composition:** 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). [\[23\]](#)
- **Procedure:**
  - The peptide-resin is washed with DCM and dried.

- The cleavage cocktail is added to the resin (typically 10 mL per gram of resin).
- The mixture is gently agitated for 2-4 hours at room temperature.
- The resin is filtered, and the filtrate containing the peptide is collected.
- The peptide is precipitated from the filtrate by adding cold diethyl ether.
- The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and dried under vacuum.

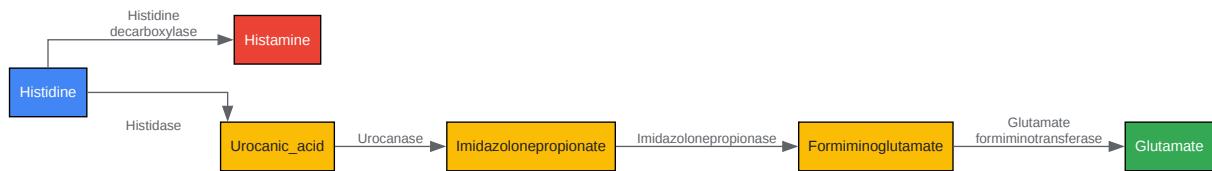
Low-Odor Cleavage Cocktail (Reagent B):

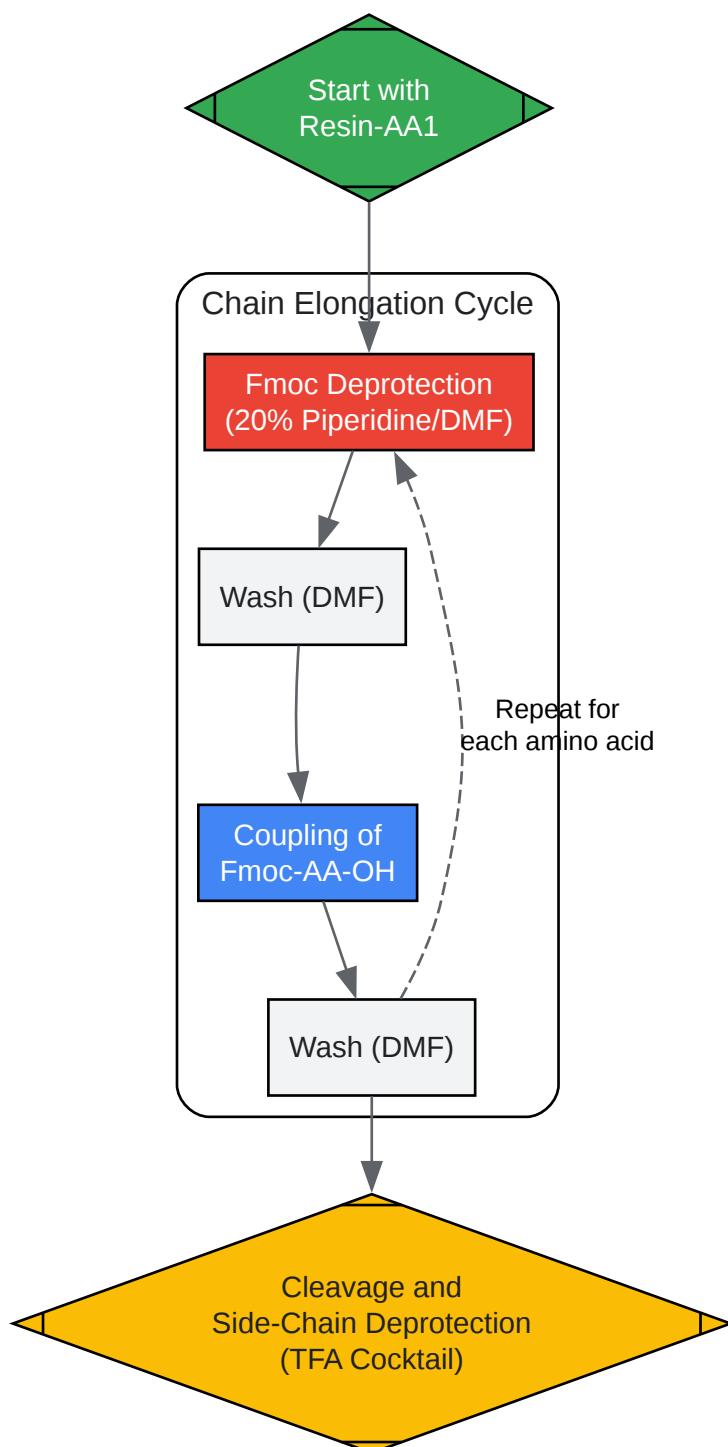
- Composition: 88% TFA, 5% phenol, 5% water, and 2% triisopropylsilane (TIS).
- Notes: This cocktail is particularly effective for scavenging trityl groups from histidine side chains but may not be suitable for peptides containing methionine or cysteine.[24]

## Mandatory Visualizations

### Histidine Metabolism Pathway

Histidine is an essential amino acid with diverse metabolic fates. It can be decarboxylated to form histamine, a key mediator of allergic and inflammatory responses, or catabolized to glutamate.





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